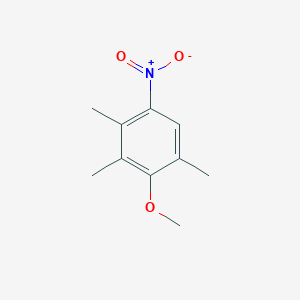

4-Nitro-2,3,6-trimethylanisole

Description

Rationale for Dedicated Research on 4-Nitro-2,3,6-trimethylanisole

The primary driving force for research into this compound is its role as a key intermediate in the synthesis of more complex molecules. google.com Specifically, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The presence of multiple methyl groups provides steric bulk, which can influence the conformation and reactivity of the molecule and its derivatives. The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of highly substituted aromatic compounds that may not be easily accessible through other routes.

Overview of Prior Research Paradigms and Knowledge Gaps related to Substituted Nitroanisoles

Research on substituted nitroanisoles has traditionally focused on several key areas:

Synthesis and Reactivity: A significant body of research is dedicated to the development of efficient synthetic routes to various substituted nitroanisoles and the exploration of their reactivity in nucleophilic aromatic substitution, reduction of the nitro group, and other transformations. icm.edu.plclockss.org

Electronic and Steric Effects: Studies have investigated how the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, along with the steric hindrance from other substituents, affects the molecule's properties and reaction outcomes. chempap.org

Photochemistry: The photochemical behavior of nitroaromatic compounds, including some nitroanisole derivatives, has been an area of active investigation, particularly their potential for nucleophilic photosubstitution reactions. researchgate.net

Despite the existing body of knowledge, there remain gaps in the understanding of highly substituted nitroanisoles like this compound. Detailed spectroscopic characterization and a comprehensive understanding of the influence of the specific trimethyl substitution pattern on its reactivity are not extensively documented in publicly available literature. Furthermore, while its role as a synthetic intermediate is established in patent literature, broader academic exploration of its potential applications remains an area for further investigation.

Detailed Research Findings

The available scientific literature, primarily in the form of patents, provides specific insights into the synthesis and subsequent reactions of this compound.

Synthesis of this compound

A documented method for the synthesis of this compound involves the nitration of 2,3,6-trimethylanisole. google.com The reaction is carried out using a mixture of concentrated nitric acid in acetic acid at an elevated temperature.

Reaction Scheme:

Table 1: Synthesis of this compound

| Reactant | Reagents | Solvent | Temperature | Yield | Reference |

| 2,3,6-trimethylanisole | conc. HNO₃ | Acetic Acid | 70-80°C | 72% | google.com |

This process yields the desired product, which can be used in subsequent steps without further purification. google.com

Reactivity: Reduction of the Nitro Group

A key reaction of this compound is the reduction of its nitro group to form 4-Amino-2,3,6-trimethylanisole. This transformation is typically achieved through catalytic hydrogenation.

Reaction Scheme:

Table 2: Reduction of this compound

| Reactant | Catalyst | Solvent | Reaction Time | Yield | Reference |

| This compound | Pd/C (5%) | Ethanol | 4 hours | 63% | google.com |

The resulting amine is a valuable intermediate for the synthesis of more complex heterocyclic compounds. google.com

Spectroscopic Characterization (Expected)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methoxy group protons, and the three methyl group protons. The chemical shifts of these protons would be influenced by the electronic effects of the nitro and methoxy groups, as well as the steric environment created by the methyl groups.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be particularly informative, reflecting the electron-donating and -withdrawing effects of the substituents.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other characteristic peaks would include those for C-H stretching of the aromatic and methyl groups, and C-O stretching of the anisole (B1667542) moiety.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group, methyl groups, and the methoxy group.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methoxy-1,3,4-trimethyl-5-nitrobenzene |

InChI |

InChI=1S/C10H13NO3/c1-6-5-9(11(12)13)7(2)8(3)10(6)14-4/h5H,1-4H3 |

InChI Key |

JTWUVUXUTSTEJJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OC)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Nitro 2,3,6 Trimethylanisole and Its Precursors

Synthesis of Key Precursors to 4-Nitro-2,3,6-trimethylanisole

The primary precursor for the target molecule is 2,3,6-trimethylanisole. Its synthesis, along with that of structurally related trimethylphenols and anilines, provides the foundational chemistry for the subsequent nitration step.

Routes to 2,3,6-Trimethylanisole

The synthesis of 2,3,6-trimethylanisole typically proceeds from its corresponding phenol, 2,3,6-trimethylphenol. The formation of the anisole (B1667542) is achieved through O-methylation of the phenol.

| Starting Material | Methylating Agent | Catalyst | Temperature (°C) | Phase | Reference |

| m-Cresol | Methanol | Solid Acid / Metal Oxide | 300-460 | Gas | nih.govnbinno.com |

| 2,6-Xylenol | Methanol | Aluminum Oxide | 250-400 | Gas | google.com |

| 2,3-Xylenol / 2,5-Xylenol | Methanol | Amorphous Titanium Components | ~470 | Gas | google.com |

O-Methylation to 2,3,6-Trimethylanisole: Once 2,3,6-trimethylphenol is obtained, it is converted to 2,3,6-trimethylanisole via a Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base (e.g., sodium hydride, sodium hydroxide) to form the phenoxide, which then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate or methyl iodide to form the anisole ether.

Synthesis of Related Trimethylphenol and Aniline (B41778) Derivatives

The synthesis of other trimethyl-substituted aromatic compounds provides context and alternative precursors for related chemical processes.

2,4,6-Trimethylaniline (B148799) (Mesidine): This compound is commercially prepared from mesitylene. wikipedia.org The synthesis involves a two-step process:

Nitration: Mesitylene undergoes selective mononitration using a mixture of nitric acid and sulfuric acid at low temperatures (below 10°C) to prevent oxidation of the methyl groups, yielding nitromesitylene. guidechem.comchemicalbook.com

Reduction: The resulting nitromesitylene is then reduced to 2,4,6-trimethylaniline. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation or using iron powder in the presence of hydrochloric acid. guidechem.comchemicalbook.com

2,3,6-Trimethylaniline: While specific high-yield laboratory syntheses are less commonly detailed in broad literature, its preparation can be inferred from general aniline synthesis methods, such as the reduction of a corresponding nitroaromatic compound or amination of the corresponding phenol derivative.

Direct Synthesis of this compound via Electrophilic Aromatic Nitration

The introduction of a nitro group onto the 2,3,6-trimethylanisole ring is achieved through electrophilic aromatic nitration. The key challenges in this step are optimizing the reaction conditions to maximize yield and controlling the position of nitration (regiochemistry) on the highly substituted ring.

Optimization of Nitrating Agent Systems and Reaction Conditions

The choice of nitrating agent is critical for achieving efficient nitration. Aromatic nitration is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgrushim.ru However, for highly activated rings like substituted anisoles, milder and more selective reagents can be advantageous to prevent over-nitration and side reactions.

Alternative nitrating systems include:

Dinitrogen Pentoxide (N₂O₅): An effective and eco-friendly agent that can be used in stoichiometric amounts, reducing acidic waste. nih.gov

Metal Nitrates: Reagents like bismuth subnitrate in the presence of thionyl chloride offer a mild and selective method for nitrating aromatic compounds, including phenols and anisoles. nih.gov

Guanidine Nitrate and Ethylene Glycol Dinitrate (EGDN): These have been examined as nitrating agents in the presence of acid, showing rapid reaction and high yields for both activated and deactivated substrates. uri.edu

Reaction conditions such as temperature, solvent, and reaction time must be carefully controlled. For activated substrates, low temperatures are often employed to enhance selectivity and control the exothermic nature of the reaction. The solvent can also influence the regioselectivity of the reaction; studies on anisole have shown that nonpolar solvents can lead to better conversions and yields. researchgate.net

| Nitrating System | Active Electrophile | Advantages | Reference |

| HNO₃ / H₂SO₄ ("Mixed Acid") | NO₂⁺ | Inexpensive, widely used, mature technology | wikipedia.orgrushim.ru |

| Dinitrogen Pentoxide (N₂O₅) | NO₂⁺ | Eco-friendly, reduces acidic waste | nih.gov |

| Bismuth Subnitrate / SOCl₂ | In situ generated nitrating species | Mild conditions, high selectivity | nih.gov |

| Guanidine Nitrate / Acid | NO₂⁺ | Rapid reaction, high yield | uri.edu |

Regiochemical Control and Isomer Distribution in Nitration Processes

Regiochemical control is paramount in the nitration of 2,3,6-trimethylanisole. The position of the incoming nitro group is directed by the existing substituents on the aromatic ring.

Directing Effects: The methoxy (B1213986) group (-OCH₃) is a powerful activating group and an ortho, para-director due to its strong resonance (+R) effect. ulisboa.pt The methyl groups (-CH₃) are also activating and ortho, para-directing through inductive (+I) and hyperconjugative effects. quora.com

Analysis of 2,3,6-trimethylanisole:

The C2, C3, and C6 positions are already substituted.

The C4 position is para to the strongly directing methoxy group and ortho to the C3-methyl group.

The C5 position is meta to the methoxy group but ortho to the C6-methyl group.

Given the dominance of the methoxy group's directing effect, electrophilic attack is overwhelmingly favored at the C4 (para) position. The C2 and C6 (ortho) positions are sterically blocked by methyl groups. Attack at the C5 position is electronically disfavored due to its meta relationship to the powerful methoxy director. Therefore, the nitration of 2,3,6-trimethylanisole is expected to yield this compound with very high regioselectivity. Studies on similar polysubstituted aromatic compounds confirm that high regioselectivity is maintained even with highly reactive nitrating systems. nih.gov

Mechanistic Investigations of the Nitration of Highly Substituted Anisoles

The mechanism of nitration for anisoles follows the general pathway for electrophilic aromatic substitution.

Formation of the Electrophile: In a mixed-acid system, nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the nitronium ion (NO₂⁺).

Electrophilic Attack: The electron-rich π-system of the anisole ring attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex.

Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroanisole product. ulisboa.pt

For highly substituted anisoles, an alternative pathway known as ipso-attack can occur. This involves the electrophile attacking a ring position that is already substituted (e.g., a carbon bearing a methyl group). This can lead to the formation of dienone intermediates, which may subsequently rearrange or undergo other reactions. While this pathway is less common, its possibility must be considered in complex, sterically hindered systems.

Alternative Synthetic Approaches to the this compound Framework

Beyond the direct nitration of a fully formed precursor, the fundamental carbon skeleton of polysubstituted aromatic compounds can be conceptually assembled through various strategic bond-forming reactions. These alternative approaches, while often more complex and less direct for a target like this compound, offer unique possibilities for constructing highly functionalized cores.

Ring-Closing Reactions and Cycloaddition Strategies

The construction of a highly substituted benzene (B151609) ring from acyclic or less complex cyclic precursors is a formidable challenge in organic synthesis. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for forming six-membered rings with controlled stereochemistry. In principle, a substituted diene and a dienophile could be chosen to construct a cyclohexene ring bearing the necessary substituents, which could then be aromatized and further functionalized to yield the target nitroanisole. However, the practical application of this strategy for a tetrasubstituted benzene ring like that in this compound is not commonly reported and presents significant challenges in precursor synthesis and regioselectivity control.

Ring-closing reactions are another fundamental class of reactions for forming cyclic structures. While powerful for synthesizing many ring systems, their application to create the aromatic core of this compound from an acyclic precursor is not a conventional or documented approach. The stereoelectronic requirements for ring closure are governed by principles such as Baldwin's rules, which dictate the favored or disfavored nature of a cyclization pathway based on ring size and the geometry of the reacting centers.

| Ring Size | Exo-Tet | Endo-Tet | Exo-Trig | Endo-Trig | Exo-Dig | Endo-Dig |

|---|---|---|---|---|---|---|

| 3 | Favored | Disfavored | Favored | Disfavored | Disfavored | Favored |

| 4 | Favored | Disfavored | Favored | Disfavored | Disfavored | Favored |

| 5 | Favored | Disfavored | Favored | Disfavored | Favored | Favored |

| 6 | Favored | Disfavored | Favored | Favored | Favored | Favored |

| 7 | Favored | Disfavored | Favored | Favored | Favored | Favored |

These strategies are more commonly employed in the synthesis of complex natural products or heterocyclic systems rather than for the de novo synthesis of simple, polysubstituted aromatics for which more direct methods are available.

Functional Group Interconversions on Pre-existing Aromatic Systems

A more practical and widely employed alternative strategy involves the chemical modification of functional groups on an already assembled aromatic ring. This approach leverages the robust and predictable nature of aromatic chemistry to introduce or alter substituents in a controlled manner. The synthesis of aromatic nitro compounds is typically achieved through two main strategies: electrophilic aromatic substitution or functional group interconversion (FGI), such as the oxidation of arylamines. acs.org

The most common method for introducing a nitro group is electrophilic aromatic nitration. chemistrysteps.com This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," to generate the highly reactive nitronium ion (NO₂⁺) as the active electrophile. chemistrysteps.commasterorganicchemistry.com For a precursor like 2,3,6-trimethylanisole, the existing methoxy (-OCH₃) and methyl (-CH₃) groups are activating and direct incoming electrophiles to the ortho and para positions. The final position of the nitro group is determined by the combined directing effects of these substituents.

Alternative FGI strategies can provide pathways to the target compound when direct nitration is problematic or yields undesirable isomers. These can include:

Oxidation of an Amine: Synthesis can proceed from the corresponding aniline, 4-Amino-2,3,6-trimethylanisole. The amino group can be converted to a nitro group through oxidation, for example, using reagents like trifluoroperacetic acid.

Sandmeyer Reaction: Starting from the same aniline precursor, the amino group can be converted to a diazonium salt (Ar-N₂⁺). Subsequent treatment with sodium nitrite (NaNO₂) in the presence of a copper catalyst can then displace the diazonium group and install a nitro group.

Modification of Other Groups: A substituent already on the ring can be chemically transformed into a nitro group, although this is less common than the aforementioned methods.

These FGI approaches provide valuable flexibility in synthetic planning, allowing chemists to navigate challenges related to regioselectivity and functional group compatibility.

Advanced Techniques in Synthetic Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production necessitates a focus on safety, efficiency, reproducibility, and sustainability. Aromatic nitration, in particular, is a notoriously hazardous process due to its highly exothermic nature and the use of corrosive, dangerous reagents. vapourtec.combeilstein-journals.org Advanced engineering and chemical principles are being applied to mitigate these risks and optimize the synthesis of nitroaromatics.

Continuous Flow Chemistry Applications in Nitroanisole Synthesis

Continuous flow chemistry, particularly using microreactors, has emerged as a transformative technology for managing hazardous reactions like nitration. beilstein-journals.orgbeilstein-journals.org By performing the reaction in a continuously moving stream within narrow channels, flow reactors offer significant advantages over traditional batch processing. vapourtec.comrsc.org

Key benefits include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given moment. vapourtec.com Furthermore, the high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing dangerous temperature spikes and reducing the risk of thermal runaway reactions. beilstein-journals.orgacs.org

Precise Reaction Control: Critical process parameters such as temperature, pressure, residence time, and reagent stoichiometry can be controlled with high precision. beilstein-journals.orgnih.gov This allows for fine-tuning the reaction to maximize yield and selectivity while minimizing the formation of byproducts from over-nitration. vapourtec.com

Improved Efficiency and Scale-Up: Reactions in flow systems often reach completion in seconds or minutes, compared to hours in batch reactors. beilstein-journals.org Scaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often simpler and safer than designing larger batch reactors. researchgate.net

The application of flow chemistry to nitration processes has been shown to improve product quality and reproducibility while creating a much safer operating environment. vapourtec.com

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional mixed-acid nitration process is a prime target for green innovation due to its significant environmental and safety drawbacks. nih.govfrontiersin.org

Several green strategies are being explored for aromatic nitration:

Solid Acid Catalysts: Replacing liquid sulfuric acid with recyclable solid acid catalysts, such as zeolites or modified metal oxides, is a major focus. rsc.orgrsc.orggoogle.com These catalysts can facilitate the generation of the nitronium ion without producing large volumes of corrosive, spent acid waste, which is costly to treat and recycle. rsc.orggoogle.com Zeolite beta, in particular, has shown high activity and selectivity in the nitration of aromatic compounds. rsc.org

Alternative Nitrating Agents: Research is ongoing into safer and more environmentally benign nitrating agents to replace the hazardous mixed-acid system. researchgate.net Options include dinitrogen pentoxide (N₂O₅), which can be used almost stoichiometrically and significantly reduces acidic waste, and various metal nitrates (e.g., calcium nitrate, copper nitrate) used in conjunction with other activators. gordon.edunih.gov

Solvent-Free and Alternative Media: Conducting reactions without a solvent or in greener solvents (like ionic liquids or supercritical fluids) can dramatically reduce waste. frontiersin.orggoogle.com Some protocols have been developed for nitration using only aqueous nitric acid, eliminating the need for a strong co-acid catalyst. nih.govfrontiersin.org

Energy-Efficient Methods: The use of alternative energy sources like microwave irradiation or ultrasonic irradiation can accelerate reaction rates, often leading to cleaner reactions with higher yields in shorter times. beilstein-journals.orggordon.edu

By incorporating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally sustainable. researchgate.net

| Parameter | Traditional Method (Mixed Acid) | Green Alternative (e.g., Solid Acid Catalyst) |

|---|---|---|

| Reagents | Conc. HNO₃ + Conc. H₂SO₄ | HNO₃ + Zeolite or other solid catalyst |

| Byproducts/Waste | Large volumes of spent sulfuric acid | Water; catalyst is recycled |

| Safety Concerns | Highly corrosive, strong exotherm, potential for runaway | Reduced corrosivity, often milder conditions |

| Process Complexity | Requires neutralization and separation of acid waste | Simple filtration to recover and reuse catalyst |

| Environmental Impact | High, due to acid waste generation and disposal issues | Low, aligns with principles of waste prevention and catalysis |

Chemical Reactivity and Mechanistic Organic Chemistry of 4 Nitro 2,3,6 Trimethylanisole

Electrophilic Aromatic Substitution Reactions of 4-Nitro-2,3,6-trimethylanisole

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. The reactivity of this compound in these reactions is dictated by the combined influence of its five substituents.

The benzene (B151609) ring of this compound is influenced by the competing electronic effects of the methoxy (B1213986) (-OCH3) and nitro (-NO2) groups.

Methoxy Group (-OCH3): The methoxy group is a powerful activating group. While the oxygen atom is highly electronegative and withdraws electron density inductively through the sigma bond, its more significant effect is the donation of a lone pair of electrons into the aromatic π-system via resonance (p-π conjugation). libretexts.org This resonance effect substantially increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles compared to benzene. lumenlearning.com For example, anisole (B1667542) reacts in electrophilic substitution about ten thousand times faster than benzene. libretexts.orgmsu.edu

Nitro Group (-NO2): The nitro group is a strong deactivating group. It withdraws electron density from the aromatic ring through both a powerful inductive effect (due to the positive formal charge on the nitrogen) and a resonance effect. libretexts.orgquora.com This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. A nitro substituent can decrease the ring's reactivity by a factor of roughly a million compared to benzene. lumenlearning.commsu.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

| Methoxy (-OCH3) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| Nitro (-NO2) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

| Methyl (-CH3) | Electron-donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

The three methyl (-CH3) groups also play a critical role in the reactivity of the molecule.

Directing Effects: Methyl groups are activating substituents that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com They donate electron density through an inductive effect and hyperconjugation, which helps to stabilize the cationic intermediate (the Wheland intermediate or σ-complex) formed during the reaction. libretexts.orgmsu.edu In this compound, the methoxy group at C-1 and the methyl groups at C-2, C-3, and C-6 all activate the ring and direct incoming electrophiles to their respective ortho and para positions. The nitro group at C-4 deactivates the ring and directs meta. The only available position for substitution is C-5. This position is ortho to the methyl group at C-6, meta to the methyl group at C-3, meta to the methoxy group at C-1, and ortho to the nitro group at C-4. The powerful ortho, para-directing influence of the methoxy group is blocked at both ortho positions (C-2, C-6) and the para position (C-4) by other substituents.

Steric Hindrance: A dominant factor in the reactivity of this molecule is steric hindrance. The three bulky methyl groups, particularly those at C-2 and C-6 flanking the methoxy group, create significant spatial crowding. This steric hindrance makes it difficult for an incoming electrophile to approach and attack the aromatic ring, especially at positions close to these groups. libretexts.orgyoutube.com The only unsubstituted carbon, C-5, is shielded by the adjacent methyl group at C-6 and the nitro group at C-4. Therefore, any electrophilic substitution is severely sterically hindered.

Specific experimental studies on the halogenation, sulfonation, or Friedel-Crafts alkylation of this compound are not widely documented in readily available literature. However, the reactivity can be predicted based on the electronic and steric factors discussed.

Predicted Reactivity: The combination of a deactivated ring (due to the nitro group) and severe steric hindrance suggests that this compound would be highly unreactive towards electrophilic aromatic substitution. wikipedia.org Standard conditions for reactions like halogenation, sulfonation, or alkylation would likely result in no reaction. libretexts.org If a reaction were to be forced under very harsh conditions (e.g., high temperatures, strong Lewis acids), substitution would be expected to occur, if at all, at the only available position: C-5. The directing effects of the substituents on the C-5 position are conflicting, but the steric accessibility is the overriding factor.

| Reaction | Typical Reagents | Predicted Reactivity with this compound |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Very low to none; requires harsh conditions. |

| Sulfonation | Fuming H2SO4 | Very low to none; requires harsh conditions. |

| Alkylation | R-Cl, AlCl3 | Very low to none; ring is too deactivated and sterically hindered. |

Nucleophilic Aromatic Substitution Reactions of this compound

The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically requires the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. nih.gov These groups are necessary to stabilize the negatively charged intermediate that forms upon nucleophilic attack. nih.gov

In this compound, the nitro group at C-4 is para to the methoxy group at C-1. While methoxide is not an excellent leaving group, it can be displaced by strong nucleophiles under certain conditions. The electron-deficient character of the ring, enhanced by the nitro group, makes the C-1 position susceptible to nucleophilic attack. nih.gov The attack of a nucleophile at C-1 would lead to the displacement of the methoxy group. The methyl groups at C-2 and C-6 would sterically hinder the approach of the nucleophile to the C-1 position, potentially slowing the reaction rate compared to a less substituted nitroanisole.

The key intermediate in an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex or σ-adduct. wikipedia.org This complex is formed by the addition of the nucleophile to the electron-deficient aromatic ring. nih.gov

Transformations Involving the Nitro Functional Group of this compound

The nitro group is a versatile functional group that can undergo a variety of transformations, making it a valuable moiety in organic synthesis. Its strong electron-withdrawing properties influence the reactivity of the aromatic ring to which it is attached.

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental and widely used transformation in organic chemistry. These aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. The conversion of a nitro group to an amine group is a key step in many industrial processes.

A variety of reducing agents and methods can be employed for this transformation. Catalytic hydrogenation is a common industrial method, utilizing catalysts such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. Other methods include the use of metals like iron, tin, or zinc in acidic media. For instance, the synthesis of 2,4,6-trimethylaniline (B148799) involves the nitration of mesitylene followed by reduction of the nitro group.

The general reaction for the reduction of a nitroarene to an aniline (B41778) is as follows:

R-NO(_2) + Reducing Agent (\rightarrow) R-NH(_2)

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines

| Reagent/Method | Description |

|---|---|

| Catalytic Hydrogenation | Utilizes H(_2) gas with metal catalysts like Pd/C, PtO(_2), or Raney Nickel. |

| Metal/Acid Reduction | Employs metals such as Fe, Sn, or Zn in the presence of an acid (e.g., HCl). |

| Sodium Hydrosulfite | An effective reducing agent for this conversion. |

| Sodium Borohydride (B1222165) | Often used in combination with a transition metal complex like Ni(PPh(_3))(_4) to enhance its reducing power. |

The reduction of nitroaromatic compounds can be controlled to yield intermediates other than the fully reduced amine. Partial reduction can lead to the formation of phenylhydroxylamines, nitroso compounds, or azoxy compounds. The choice of reducing agent and reaction conditions is critical for achieving selectivity. For example, aryl hydroxylamines can be synthesized using reagents like Raney nickel and hydrazine at low temperatures or through electrolytic reduction.

The versatile reactivity of the nitro group also allows for various derivatization reactions. For instance, reactions of nitroarenes with nucleophiles can proceed through different pathways, including direct nucleophilic attack to form (\sigma)-adducts or single-electron transfer to form radical-ion pairs. The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by other electron-withdrawing groups.

Table 3: Products of Partial Reduction and Derivatization of Nitroarenes

| Product | Reagents/Conditions |

|---|---|

| Aryl Hydroxylamines | Raney nickel and hydrazine (0-10 °C); Zinc metal in aqueous ammonium chloride. |

| Azo Compounds | Treatment with metal hydrides like LiAlH(_4) or NaBH(_4). |

| Hydrazine Compounds | Treatment with excess zinc metal. |

| Oximes | Reduction using metal salts like tin(II) chloride or chromium(II) chloride. |

The nitro group can be involved in radical reactions, providing pathways to various nitrogen-containing compounds. Nitrogen-centered radicals can be generated through several methods, including single-electron transfer, thermolysis, electrolysis, and photolysis. These radicals can undergo cyclization reactions to form a wide variety of nitrogen heterocycles.

In the context of nitroaromatic compounds, reactions involving nitrogen-centered radicals can be initiated by photolysis or other radical-generating methods. For example, reactive nitrogen species like nitrogen dioxide ((\cdot)NO(_2)) can react with other molecules through radical mechanisms. The chemistry of nitro radicals has seen significant progress, enabling efficient access to nitro-containing compounds and their derivatives.

Reactions of the Methoxy Group and Methyl Substituents

The methoxy group in this compound is an ether linkage that can be cleaved under certain conditions. Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for this purpose.

The mechanism of ether cleavage can be S(_N)1 or S(_N)2, depending on the structure of the ether. For aryl alkyl ethers like anisole derivatives, the reaction with a strong acid typically yields a phenol and an alkyl halide. This is because the bond between the aromatic carbon and the oxygen is stronger than the bond between the alkyl carbon and the oxygen, and the aromatic ring is not susceptible to S(_N)2 attack.

Demethylation can also be achieved through other means, such as photoinduced reactions. For example, photoexcitation of certain nitro-substituted anilines can lead to demethylation in the presence of an external acceptor or a base.

Table 4: Reagents and Conditions for Ether Cleavage

| Reagent | Conditions | Products from Aryl Alkyl Ether |

|---|---|---|

| Hydroiodic Acid (HI) | Typically requires heat. | Phenol and Alkyl Iodide |

| Hydrobromic Acid (HBr) | Generally requires heat. | Phenol and Alkyl Bromide |

| Boron Tribromide (BBr(_3)) | A strong Lewis acid used for cleaving ethers. | Phenol and Alkyl Bromide |

| Photochemical Conditions | Can induce demethylation in specific substrates. | Varies depending on the substrate and conditions. |

Side-Chain Functionalization of Methyl Groups (e.g., Bromination of related anisoles)

The functionalization of the methyl side-chains of this compound, particularly through reactions like bromination, proceeds via a free-radical mechanism. This type of reaction, often referred to as benzylic bromination, is characteristic of alkyl-substituted aromatic compounds. The reaction is typically initiated by light (hν) or a radical initiator, such as benzoyl peroxide, and utilizes a reagent like N-bromosuccinimide (NBS) to provide a low, constant concentration of bromine radicals.

The mechanism involves three key stages:

Initiation: The process begins with the homolytic cleavage of the bromine source to generate bromine radicals. In the case of using NBS, it reacts with trace amounts of HBr to produce a low concentration of Br₂, which is then cleaved by light or heat into two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of the anisole derivative. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The formed benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic ring. This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The reactivity of the different methyl groups in this compound towards side-chain bromination would be influenced by both steric and electronic factors. The methyl groups at positions 2 and 6 are ortho to the bulky methoxy group and the nitro group, which could sterically hinder the approach of the bromine radical. The methyl group at position 3 is less sterically hindered. Electronically, the nitro group is a strong deactivating group, which withdraws electron density from the ring. This deactivation can influence the stability of the benzylic radical intermediate, although the primary directing effect in free-radical halogenation is the stability of the radical formed.

| Reactant | Reagent | Conditions | Major Product |

| Toluene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | Benzyl bromide |

| p-Xylene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | p-(Bromomethyl)toluene |

| Mesitylene | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide | 3,5-Dimethylbenzyl bromide |

This table illustrates the typical outcomes of side-chain bromination on related alkylaromatic compounds, which serves as a model for the expected reactivity of the methyl groups on this compound.

Comparative Reactivity Studies with Isomeric and Analogous Nitroanisoles

The reactivity of this compound in chemical reactions, particularly electrophilic aromatic substitution, is significantly influenced by the electronic and steric effects of its substituents: the nitro group (-NO₂), the methoxy group (-OCH₃), and the three methyl groups (-CH₃). To understand its reactivity, it is instructive to compare it with its isomers and other analogous nitroanisoles.

Electronic Effects:

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director.

Methyl Groups (-CH₃): These are weakly electron-donating groups through the inductive effect (+I) and hyperconjugation. They are activating groups and ortho-, para-directors.

Steric Effects:

The presence of multiple substituents on the aromatic ring leads to significant steric hindrance. The three methyl groups and the methoxy group can physically block the approach of reagents to certain positions on the ring.

Comparative Reactivity:

Now, let's compare this with a hypothetical isomer, such as 2-Nitro-3,4,6-trimethylanisole . In this isomer, the positions open for electrophilic attack are the 5-position.

For this compound (substitution at C5):

Activating groups: -OCH₃ (para), -CH₃ at C2 (meta), -CH₃ at C3 (ortho), -CH₃ at C6 (ortho).

Deactivating group: -NO₂ (ortho).

For a hypothetical 2-Nitro-3,4,6-trimethylanisole (substitution at C5):

Activating groups: -OCH₃ (para), -CH₃ at C3 (meta), -CH₃ at C4 (ortho), -CH₃ at C6 (ortho).

Deactivating group: -NO₂ (meta).

In electrophilic aromatic substitution, the deactivating effect of a nitro group is strongest at the ortho and para positions and weaker at the meta position. Therefore, in the hypothetical 2-nitro isomer, the deactivating effect of the nitro group on the 5-position would be less pronounced than in this compound. This suggests that the 2-nitro isomer might be more reactive towards electrophilic substitution at the 5-position.

The steric environment also plays a crucial role. In this compound, the 5-position is flanked by the nitro group at C4 and the methyl group at C6, creating significant steric hindrance. In the hypothetical 2-nitro isomer, the 5-position is flanked by the methyl groups at C4 and C6, which might present a slightly different steric environment.

A qualitative comparison of the expected reactivity of different positions in isomeric nitro-trimethylanisoles can be summarized as follows:

| Compound | Position of Attack | Directing Effects of Activating Groups | Effect of Deactivating Nitro Group | Steric Hindrance | Predicted Relative Reactivity |

| This compound | C5 | Favorable (ortho/para to OCH₃ and CH₃) | Strong deactivation (ortho to NO₂) | High | Low |

| 2-Nitro-3,4,6-trimethylanisole (hypothetical) | C5 | Favorable (ortho/para to OCH₃ and CH₃) | Weaker deactivation (meta to NO₂) | High | Moderate |

| 3-Nitro-2,4,6-trimethylanisole (hypothetical) | C5 | Favorable (ortho/para to OCH₃ and CH₃) | Strong deactivation (para to NO₂) | High | Very Low |

This table provides a qualitative prediction of the relative reactivity of different isomeric nitro-trimethylanisoles towards electrophilic substitution based on established principles of electronic and steric effects in aromatic compounds.

The interplay of these electronic and steric factors makes predicting the precise reactivity challenging without experimental data. However, these fundamental principles provide a strong framework for understanding the chemical behavior of this compound in comparison to its isomers and other related nitroaromatic compounds.

Advanced Spectroscopic and Analytical Characterization of 4 Nitro 2,3,6 Trimethylanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Nitro-2,3,6-trimethylanisole, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show a single proton signal, appearing as a singlet, due to the lone proton on the highly substituted benzene (B151609) ring. The chemical shift of this proton would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) and methyl groups. The methoxy group protons would present as a sharp singlet, typically in the range of 3.5-4.0 ppm. The three methyl groups attached to the aromatic ring are chemically non-equivalent and are therefore expected to produce three distinct singlets. Their precise chemical shifts would vary depending on their position relative to the nitro and methoxy groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in this compound. The spectrum is expected to show nine distinct signals: six for the aromatic carbons, one for the methoxy carbon, and three for the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the nitro group would be shifted downfield, while the carbons attached to the methyl and methoxy groups would be influenced by their electron-donating nature. The quaternary carbons in the aromatic ring would typically show weaker signals compared to the protonated carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.0-7.5 | - |

| Methoxy (-OCH₃) | ~3.8-4.0 | ~55-60 |

| Methyl (-CH₃) | ~2.2-2.5 | ~15-25 |

| Aromatic-C (Substituted) | - | ~120-160 |

Note: The predicted chemical shift values are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In this particular molecule, with its isolated aromatic proton and singlet methyl and methoxy groups, no cross-peaks are expected in the COSY spectrum, confirming the lack of scalar coupling between these proton environments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would reveal direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated aromatic carbon, the methoxy carbon, and the three methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This technique would be particularly useful for confirming the relative positions of the substituents on the aromatic ring. For instance, a NOE correlation between the methoxy protons and the protons of an adjacent methyl group would provide strong evidence for their spatial closeness.

While the aromatic ring of this compound is planar, rotation around the single bond connecting the methoxy group to the ring can lead to different conformations. The steric hindrance caused by the adjacent methyl groups and the nitro group could influence the preferred orientation of the methoxy group. Advanced NMR techniques, such as variable temperature NMR studies and NOESY, could provide insights into the rotational barrier and the predominant conformation of the methoxy group relative to the plane of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula of C₁₀H₁₃NO₃. This is a critical step in the identification and characterization of a new or unknown compound.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for its confirmation. For this compound, the fragmentation is expected to be initiated by the loss of the nitro group (NO₂) or a methyl radical (CH₃). Subsequent fragmentations could involve the loss of the methoxy group or cleavage of the aromatic ring. The analysis of these fragmentation pathways provides a "fingerprint" of the molecule, which can be used to confirm its identity and distinguish it from its isomers.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]⁺ | C₁₀H₁₃NO₃⁺ | 195.0895 |

| [M - NO₂]⁺ | C₁₀H₁₃O⁺ | 149.0966 |

| [M - CH₃]⁺ | C₉H₁₀NO₃⁺ | 180.0661 |

| [M - OCH₃]⁺ | C₉H₁₀NO₂⁺ | 164.0712 |

Note: The predicted m/z values are for the monoisotopic masses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.govresearchgate.net It is an indispensable tool for assessing the purity of synthesized this compound and for detecting its presence at trace levels in various matrices. nih.govnih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer. The molecules are then ionized, commonly by electron ionization (EI), which can cause fragmentation. nih.govresearchgate.net The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

For purity analysis, a sharp, single peak at a specific retention time for this compound would indicate a high degree of purity. The presence of other peaks would signify impurities, which can be identified by their respective mass spectra.

For trace analysis, such as in environmental samples, GC-MS provides excellent sensitivity and selectivity. researchgate.net Techniques like solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte from a sample matrix, allowing for detection at very low levels, such as the μg/L range. nih.gov While conventional electron ionization can sometimes lead to extensive fragmentation making molecular ion determination difficult for some nitroaromatic compounds, alternative ionization techniques can be employed to yield a more prominent molecular ion peak, aiding in unambiguous identification. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the specific vibrational modes of its constituent functional groups. The nitro group (–NO₂), methoxy group (–OCH₃), methyl groups (–CH₃), and the substituted aromatic ring all exhibit characteristic vibrations.

Nitro Group (–NO₂): The nitro group has two distinct stretching vibrations: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). These typically appear as strong bands in the IR spectrum. The asymmetric stretch is usually found in the 1500-1600 cm⁻¹ region, while the symmetric stretch appears in the 1300-1390 cm⁻¹ range. scirp.org

Aromatic Ring: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹. pressbooks.pubpressbooks.pub Aromatic C=C stretching vibrations result in a series of peaks in the 1450 to 1600 cm⁻¹ region. pressbooks.pubpressbooks.pub The substitution pattern on the ring influences the C-H out-of-plane bending vibrations, which appear in the 690 to 900 cm⁻¹ range. pressbooks.pub

Methoxy Group (–OCH₃): The anisole (B1667542) moiety is characterized by the C-O stretching vibrations. The aryl-O stretch is typically observed around 1250 cm⁻¹, and the O-CH₃ stretch is found near 1040 cm⁻¹. The methyl C-H stretching of this group appears in the 2850-2960 cm⁻¹ range.

Methyl Groups (–CH₃): The three methyl groups attached to the ring will also exhibit C-H stretching vibrations in the 2850-2960 cm⁻¹ region and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3030 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 |

| Methoxy (Aryl-O-CH₃) | Aryl-O Stretch | ~1250 |

| Methoxy (Aryl-O-CH₃) | O-CH₃ Stretch | ~1040 |

| Methyl (CH₃) | C-H Stretch | 2850 - 2960 |

The physical state of the sample can significantly influence its vibrational spectrum. In the solid state, molecules are arranged in a crystal lattice, and intermolecular interactions can affect vibrational frequencies. This can lead to peak broadening, splitting, or shifts compared to the solution phase. stackexchange.com For polar compounds, effects like hydrogen bonding in the condensed phase can be prominent. stackexchange.com

In a dilute solution with a nonpolar solvent, intermolecular interactions are minimized, and the resulting spectrum is often considered the "truest" representation of the isolated molecule's vibrations. stackexchange.com However, polar solvents can interact with the solute, particularly with polar functional groups like the nitro group in this compound, potentially causing shifts in the corresponding vibrational bands. Comparing the spectra from both solid and solution phases can provide insights into intermolecular forces and conformational differences between the states.

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its electronic structure, conjugation, and chromophores.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene chromophore. The electronic structure is heavily influenced by the interplay between the electron-donating methoxy group (–OCH₃) and the electron-withdrawing nitro group (–NO₂). libretexts.org

Electronic Transitions: Organic molecules exhibit several types of electronic transitions, such as σ → σ, n → π, and π → π. wikipedia.org For aromatic compounds like this compound, the most significant absorptions in the UV-Vis range are the π → π transitions associated with the benzene ring. wikipedia.org The presence of the nitro and methoxy groups with non-bonding electrons (n) also allows for n → π* transitions. wikipedia.org The π → π* transitions are typically high-intensity (K-bands), while n → π* transitions are of lower intensity (R-bands). wikipedia.org

Conjugation Effects: The methoxy group is an activating group that donates electron density to the aromatic ring through resonance (a +M effect). libretexts.orgquora.com Conversely, the nitro group is a strong deactivating group that withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect). libretexts.orglibretexts.org This "push-pull" system creates a significant intramolecular charge-transfer (ICT) character in the electronic transitions, which typically results in a bathochromic (red) shift of the main absorption band to longer wavelengths compared to unsubstituted benzene. chemrxiv.org The methyl groups act as weak electron-donating groups through hyperconjugation and induction, further modifying the energy levels of the molecular orbitals.

While many aromatic compounds fluoresce, nitro-substituted aromatics are often non-fluorescent or exhibit very weak fluorescence. rsc.orgnih.gov The nitro group is a well-known fluorescence quencher, as it promotes efficient intersystem crossing from the singlet excited state to the triplet state, providing a rapid non-radiative decay pathway. nih.govnih.govnih.gov Therefore, this compound is not expected to be a fluorescent compound. nih.govelsevierpure.com

The polarity of the solvent can have a pronounced effect on the position and intensity of UV-Vis absorption bands, a phenomenon known as solvatochromism. sciencepublishinggroup.comslideshare.net This effect is particularly significant for polar molecules like this compound, where the ground and excited states have different dipole moments.

For π → π* transitions in molecules with intramolecular charge-transfer character, an increase in solvent polarity generally leads to a greater stabilization of the more polar excited state compared to the ground state. researchgate.net This results in a decrease in the energy gap for the transition and a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift). sciencepublishinggroup.comslideshare.net

Conversely, for n → π* transitions, the ground state is often stabilized by polar solvents (e.g., through hydrogen bonding with the nitro group's oxygen atoms), while the excited state is less stabilized. This increases the transition energy and causes a shift to a shorter wavelength (a hypsochromic or blue shift). sciencepublishinggroup.comslideshare.net By studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, one can characterize the nature of its electronic transitions.

| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift |

|---|---|---|

| π → π* (with ICT character) | Greater stabilization of the excited state | Bathochromic (Red Shift) |

| n → π* | Greater stabilization of the ground state | Hypsochromic (Blue Shift) |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. The molecular structure, with its substituted benzene ring, is expected to be largely planar. The nitro group and the methoxy group, along with the three methyl groups, will influence the crystal packing through various intermolecular forces such as van der Waals interactions and potential weak C-H···O hydrogen bonds.

While specific crystallographic data for this compound is not available, a hypothetical dataset for a related substituted nitroaromatic compound is presented in the table below to illustrate the type of information that would be obtained from a successful X-ray crystallographic analysis.

| Crystallographic Parameter | Hypothetical Value for a Substituted Nitroaromatic |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be instrumental in assessing its purity, monitoring its synthesis, and analyzing its volatility.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, HPLC would be the method of choice for determining the purity of a synthesized batch and for monitoring the progress of the synthetic reaction. The separation of potential isomers and byproducts is a key strength of HPLC.

A reverse-phase HPLC method would likely be the most effective approach. In this mode, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound and its potential isomers, the polarity differences, although subtle, would be sufficient to achieve separation.

A suitable starting point for method development could be based on the successful separation of a structurally similar compound, 2,3-Dimethyl-4-nitroanisole. A reverse-phase method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid to improve peak shape, would be a logical choice. Detection would typically be carried out using a UV-Vis detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

The following table outlines a potential set of HPLC conditions for the analysis of this compound, based on methods for related compounds.

| HPLC Parameter | Proposed Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC would be the ideal method to assess its volatility and to detect any volatile impurities. The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The choice of the stationary phase is critical for achieving good separation of closely related isomers. For nitroaromatic compounds, a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point. The temperature program of the GC oven is another crucial parameter that can be optimized to enhance the separation of components with different boiling points.

Detection in GC can be accomplished using various detectors. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. For enhanced selectivity and sensitivity for nitro-containing compounds, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) would be highly suitable. Mass Spectrometry (MS) coupled with GC (GC-MS) would provide the most definitive identification of the separated components by furnishing their mass spectra.

A hypothetical set of GC conditions for the analysis of this compound is presented in the table below, drawing from established methods for other nitroaromatics.

| GC Parameter | Proposed Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | FID, ECD, or MS |

| Detector Temperature | 300 °C |

| Injection Mode | Split (e.g., 50:1) |

Computational and Theoretical Chemistry Studies of 4 Nitro 2,3,6 Trimethylanisole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer deep insights into molecular geometry, electronic properties, and energetic stability.

Density Functional Theory (DFT) and Ab Initio Methods for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry for determining the optimized geometry and conformational preferences of molecules. researchgate.netnih.gov For 4-Nitro-2,3,6-trimethylanisole, these calculations would typically be performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. karazin.uadergipark.org.tr

The calculations would begin by optimizing the molecular geometry to find the lowest energy structure. This involves determining the precise bond lengths, bond angles, and dihedral angles. For this compound, key structural features would include the planarity of the benzene (B151609) ring and the orientation of the methoxy (B1213986), nitro, and trimethyl substituents. Steric hindrance between the adjacent methyl groups and the methoxy or nitro groups would likely cause slight out-of-plane twisting of these substituents to relieve strain. Conformational analysis would focus on the rotation around the C-O bond of the anisole (B1667542) group and the C-N bond of the nitro group to identify the most stable conformer.

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (C-C) | Aromatic ring carbon-carbon bond | ~1.39 - 1.41 Å |

| Bond Length (C-N) | Aromatic carbon to nitro group nitrogen | ~1.47 Å |

| Bond Length (N-O) | Nitro group nitrogen-oxygen bond | ~1.22 Å |

| Bond Length (C-O) | Aromatic carbon to methoxy oxygen | ~1.36 Å |

| Bond Angle (O-N-O) | Angle within the nitro group | ~124° |

| Bond Angle (C-C-C) | Angle within the aromatic ring | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. taylorandfrancis.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is activated by the electron-donating methoxy and methyl groups. The LUMO, conversely, would be concentrated on the electron-withdrawing nitro group, making it the site for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro group. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

An MEP analysis of this compound would clearly show the strong electronegative character of the nitro group, highlighting it as the primary site for interactions with electrophiles or hydrogen bond donors. The aromatic ring itself would show a more complex potential due to the interplay of the electron-donating and withdrawing groups.

Reaction Mechanism and Transition State Investigations

Theoretical calculations are instrumental in elucidating complex reaction mechanisms, identifying transient intermediates, and determining the energy barriers associated with transition states.

Elucidation of Nitration Pathways and Intermediates

The synthesis of this compound would typically involve the electrophilic nitration of a trimethylanisole precursor, such as 2,3,5-trimethylanisole. The standard mechanism for aromatic nitration involves a "mixed acid" of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comrushim.ru

The reaction proceeds through three main steps:

Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack: The π-electron system of the anisole ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.

Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bonded to the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

Computational studies can model the energy profile of this reaction, calculating the energies of the reactants, the sigma complex intermediate, and the transition states connecting them. The directing effects of the substituents are crucial. The methoxy group (-OCH₃) and the methyl groups (-CH₃) are both activating and ortho, para-directing. In 2,3,5-trimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Positions 2 and 5 are sterically hindered by methyl groups. Therefore, the nitration is directed predominantly to the 4- and 6-positions, leading to the formation of 4-Nitro-2,3,5-trimethylanisole and 6-Nitro-2,3,5-trimethylanisole. The formation of the specific isomer, this compound, would depend on the specific substitution pattern of the starting trimethylanisole.

Studies of Nucleophilic Attack and Adduct Formation

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr). nih.govnih.gov Theoretical studies can investigate the mechanism of such reactions, for example, with alkoxide or amine nucleophiles.

The generally accepted mechanism involves two steps:

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring (typically ortho or para to the nitro group), forming a resonance-stabilized anionic intermediate known as a σ-adduct or Meisenheimer complex. dur.ac.uk This step involves the dearomatization of the ring. nih.gov

Departure of Leaving Group: If there is a suitable leaving group on the carbon atom that was attacked, it is expelled, and the aromaticity of the ring is restored.

Computational modeling can be used to study the stability of the Meisenheimer complex. The geometry and electronic structure of this intermediate can be calculated, and the energy barrier for its formation can be determined. These studies help in understanding the factors that influence the rate and regioselectivity of nucleophilic attack on nitroaromatic compounds. For this compound, nucleophilic attack would be sterically hindered at the positions ortho to the nitro group (positions 3 and 5) due to the presence of methyl groups, suggesting that if a substitution reaction were to occur, it would face significant steric challenges.

Theoretical Prediction of Regioselectivity and Stereoselectivity

No specific theoretical studies on the prediction of regioselectivity and stereoselectivity for reactions involving this compound were found in the public domain. Such studies would typically involve quantum mechanical calculations to determine the activation energies of different reaction pathways and predict the most likely products.

Spectroscopic Property Prediction and Validation

While general methods for spectroscopic prediction are robust, specific computational data for this compound is absent from the available literature.

Computational NMR Chemical Shift Calculation

There are no published computational studies detailing the NMR chemical shift calculations for this compound. This type of analysis would be valuable for confirming the structure of the compound and understanding the electronic environment of its atoms.

Simulated UV-Vis and Vibrational Spectra for Comparison with Experimental Data

Simulated UV-Vis and vibrational spectra for this compound, which would aid in its identification and the understanding of its electronic transitions and vibrational modes, are not available in the reviewed literature.

Molecular Dynamics Simulations

Specific molecular dynamics simulations for this compound have not been reported.

Conformational Dynamics in Solution and Solid State

Information regarding the conformational dynamics of this compound in either the solution or solid state, as determined by molecular dynamics simulations, is not present in the available scientific literature.

Intermolecular Interactions and Solvation Effects

Studies focusing on the intermolecular interactions and solvation effects of this compound using molecular dynamics are not documented in the public research domain.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity nih.govnih.gov. These models are particularly prevalent for classes of compounds like nitroaromatics, which are widely used in industrial processes but also present potential environmental and health concerns nih.govnih.gov. By identifying key molecular descriptors that influence a particular outcome, QSAR models can predict the properties of untested chemicals, thereby reducing the need for extensive animal testing nih.govnih.gov.

For compounds structurally related to this compound, such as other substituted nitrobenzenes, nitrotoluenes, and nitroanisoles, numerous QSAR studies have been conducted to predict a range of toxicological endpoints. These studies have consistently highlighted the importance of several categories of molecular descriptors.

Key Molecular Descriptors in QSAR Models of Nitroaromatic Compounds:

| Descriptor Category | Specific Examples | Relevance to Biological Activity |

| Hydrophobicity | Octanol/water partition coefficient (log K_ow) | Governs the transport and distribution of the compound in biological systems. Higher hydrophobicity often leads to increased membrane permeability and bioaccumulation nih.gov. |

| Electronic Properties | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), Energy of the Highest Occupied Molecular Orbital (E_HOMO), Dipole Moment | E_LUMO is frequently correlated with the electrophilicity of the molecule and its potential for undergoing nitroreduction, a key step in the metabolic activation of many nitroaromatics to toxic intermediates. E_HOMO relates to the molecule's ability to donate electrons nih.gov. |

| Steric and Topological Properties | Molecular Weight, Molar Refractivity, Molecular Connectivity Indices | These descriptors account for the size and shape of the molecule, which can influence its binding to biological macromolecules such as enzymes and receptors. |

| Quantum Chemical Descriptors | Partial atomic charges, Hyperpolarizability | Provide detailed information about the electron distribution within the molecule and its polarizability, which can affect intermolecular interactions dergipark.org.tr. |

Research Findings from QSAR Studies of Related Nitroaromatics:

QSAR models for nitroaromatic compounds have been developed for various toxicological endpoints, including mutagenicity, carcinogenicity, and ecotoxicity towards organisms like algae and aquatic invertebrates nih.govnih.gov. A recurring theme in these studies is that the toxicity of nitroaromatics is often a multifactorial phenomenon.

For instance, the mutagenicity of many nitroaromatic compounds is linked to their metabolic reduction to reactive intermediates that can damage DNA. QSAR models for this endpoint often find a strong correlation with electronic descriptors like E_LUMO, as a lower E_LUMO facilitates the initial electron transfer step in the reduction process nih.gov.

In the context of ecotoxicity, hydrophobicity (log K_ow) is frequently a dominant descriptor nih.gov. This is because the ability of a chemical to partition from the aqueous environment into an organism is a critical first step in exerting a toxic effect nih.gov.

The following table summarizes the general findings from QSAR studies on nitroaromatic compounds, which can provide an inferential understanding of the potential behavior of this compound.

Summary of QSAR Findings for Nitroaromatic Compounds:

| Toxicological Endpoint | Key Correlated Descriptors | General Trend |

| Mutagenicity (e.g., Ames test) | E_LUMO, Dipole Moment, Hydrophobicity | Lower E_LUMO and specific dipole moment values are often associated with higher mutagenic potential nih.gov. |

| Toxicity to Aquatic Organisms (e.g., Tetrahymena pyriformis) | log K_ow, E_LUMO | Increased hydrophobicity and electrophilicity generally lead to higher toxicity nih.gov. |

| Rat Acute Oral Toxicity (LD_50) | Hydrophobicity, Electrostatic and Van der Waals interactions | A combination of descriptors is often necessary to model this complex endpoint, with hydrophobicity playing a significant role in bioavailability mdpi.comnih.gov. |

It is important to note that the predictive power of QSAR models is dependent on the quality and diversity of the training data set. While these general trends for nitroaromatic compounds are informative, the specific biological activity of this compound would be influenced by the unique combination of its nitro, methyl, and methoxy substituents. These groups will modulate its hydrophobicity, electronic properties, and steric profile in a distinct manner. Therefore, while the existing body of QSAR research on related compounds provides a valuable framework, dedicated studies on this compound would be necessary for a precise characterization of its activity.

Advanced Organic Synthesis and Materials Science Applications of 4 Nitro 2,3,6 Trimethylanisole Derivatives

4-Nitro-2,3,6-trimethylanisole as a Versatile Synthetic Intermediate